molecular formula C18H17BrN2O3 B2403430 N-(4-bromophenyl)-2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide CAS No. 850904-72-2

N-(4-bromophenyl)-2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide

Cat. No.: B2403430
CAS No.: 850904-72-2
M. Wt: 389.249
InChI Key: TVVFNLFKDICFNO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and an isoquinolinyl moiety, which are linked through an acetamide bridge

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide typically involves the following steps:

    Formation of the Isoquinolinyl Intermediate: The isoquinolinyl intermediate can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Amide Bond Formation: The final step involves the coupling of the bromophenyl intermediate with the isoquinolinyl intermediate through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoquinolinyl moiety could play a role in binding to specific sites on the target molecules, while the bromophenyl group may enhance the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
  • N-(4-fluorophenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
  • N-(4-methylphenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide

Uniqueness

N-(4-bromophenyl)-2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-21-10-9-14-15(18(21)23)3-2-4-16(14)24-11-17(22)20-13-7-5-12(19)6-8-13/h2-8H,9-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVFNLFKDICFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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